molecular formula C17H21N5O2 B6704283 N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

Cat. No.: B6704283
M. Wt: 327.4 g/mol
InChI Key: SDIFJOZDUKIHQY-UHFFFAOYSA-N
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Description

“N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O2/c23-17(20-14-6-4-13(5-7-14)12-2-1-3-12)22-8-9-24-10-15(22)16-18-11-19-21-16/h4-7,11-12,15H,1-3,8-10H2,(H,20,23)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDIFJOZDUKIHQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)NC(=O)N3CCOCC3C4=NC=NN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the 4-cyclobutylphenyl intermediate: This can be achieved through a Friedel-Crafts acylation reaction using cyclobutylbenzene and an appropriate acylating agent.

    Introduction of the triazole ring: The 1H-1,2,4-triazole moiety can be introduced via a cyclization reaction involving hydrazine and formamide derivatives.

    Morpholine ring formation: The morpholine ring can be synthesized through a nucleophilic substitution reaction involving an appropriate amine and an epoxide.

    Coupling of intermediates: The final step involves coupling the 4-cyclobutylphenyl intermediate with the triazole and morpholine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the cyclobutyl or morpholine moieties.

    Reduction: Reduction reactions can occur, especially at the triazole ring, leading to the formation of dihydrotriazole derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, particularly at the phenyl ring or the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents (e.g., methyl iodide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as enzyme inhibition or receptor modulation.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of key enzymes involved in metabolic pathways.

    Receptors: Modulation of receptor activity, leading to altered cellular responses.

    Pathways: Interference with signaling pathways, affecting cell proliferation, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-phenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide
  • N-(4-cyclohexylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide

Uniqueness

“N-(4-cyclobutylphenyl)-3-(1H-1,2,4-triazol-5-yl)morpholine-4-carboxamide” is unique due to the presence of the cyclobutyl group, which may confer distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity compared to its analogs.

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